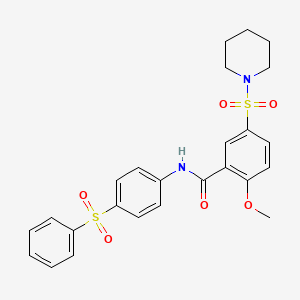
2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H26N2O6S2 and its molecular weight is 514.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, notably sulfonyl and methoxy moieties, which enhance its biological activity. This article reviews the compound's biological properties, including its anti-inflammatory and anticancer activities, as well as its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₂₄H₂₄N₂O₆S₂, indicating a relatively high molecular weight of 514.6 g/mol. The presence of sulfonyl groups is particularly noteworthy as they are known to facilitate strong interactions with various biological targets, enhancing binding affinity and modulating enzyme activity.
The compound's mechanism of action is primarily attributed to its ability to bind selectively to specific enzymes and receptors. The sulfonyl groups enhance its interaction with active sites, potentially leading to inhibition or modulation of critical biological pathways. This characteristic makes it a valuable candidate for further pharmacological development.
Anti-inflammatory Properties
Research indicates that this compound exhibits promising anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This property could position it as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders.
Anticancer Activity
The compound has also demonstrated significant anticancer properties. In vitro studies have revealed that it induces apoptosis in cancer cells by upregulating cleaved caspase-3 and HIF-1α protein expression, suggesting its potential as a chemotherapeutic agent. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anti-inflammatory Activity : In a study focused on inflammatory markers, the compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, supporting its potential use in treating chronic inflammatory conditions .
- Anticancer Efficacy : A comparative study involving various benzamide derivatives indicated that this compound exhibited superior activity against HepG2 liver cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics .
- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on key enzymes involved in cancer progression. Results showed that it effectively inhibited enzymes like acetylcholinesterase (AChE), which is often implicated in tumor growth .
Data Table: Biological Activity Overview
科学研究应用
Therapeutic Applications
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by modulating specific enzymes and receptors involved in inflammatory pathways. The sulfonyl groups enhance binding affinity to these targets, potentially inhibiting their activity.
2. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly due to its ability to influence cellular pathways related to cancer progression. It has shown promise in binding to enzymes that play a role in tumor growth and metastasis. Studies suggest that it may serve as a biochemical probe in cancer research, aiding in the understanding of tumor biology.
3. Enzyme Inhibition
The compound's structure allows it to interact effectively with various enzymes, making it a candidate for enzyme inhibition studies. This property is particularly relevant in drug development, where understanding enzyme interactions can lead to the creation of more effective therapeutic agents.
Research Findings and Case Studies
Several studies have highlighted the potential applications of 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide:
- Biological Activity : In vitro studies have demonstrated its ability to inhibit specific enzymes associated with inflammatory responses and cancer cell proliferation. The compound's mechanism of action involves modulating signaling pathways that are critical for cell survival and proliferation .
- Comparative Studies : Comparative analyses with structurally similar compounds reveal that the unique combination of methoxy and piperidinylsulfonyl groups in this compound significantly enhances its biological activity compared to analogs lacking these features. For instance, compounds like N-(4-(phenylsulfonyl)phenyl)benzamide lack the methoxy group, resulting in reduced efficacy.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic routes can improve yield and purity, which is essential for industrial applications. The use of continuous flow reactors and green chemistry principles is recommended to minimize environmental impact during production.
Comparative Analysis Table
| Compound Name | Key Features | Differences |
|---|---|---|
| N-(4-(phenylsulfonyl)phenyl)benzamide | Lacks methoxy and piperidinylsulfonyl groups | Different solubility and biological activity |
| 2-methoxy-N-(4-(phenylsulfonyl)phenyl)benzamide | Lacks piperidinylsulfonyl group | May have reduced biological efficacy |
| N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ysulfonyl)benzamide | Lacks methoxy group | Affects solubility and interaction capabilities |
属性
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-2-methoxy-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S2/c1-33-24-15-14-22(35(31,32)27-16-6-3-7-17-27)18-23(24)25(28)26-19-10-12-21(13-11-19)34(29,30)20-8-4-2-5-9-20/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKLCXPUZYPKOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













